molecular formula C12H20N2O B8155853 1-(Cyclohexylmethyl)-3,5-dimethyl-1H-pyrazol-4-ol

1-(Cyclohexylmethyl)-3,5-dimethyl-1H-pyrazol-4-ol

Cat. No.: B8155853
M. Wt: 208.30 g/mol
InChI Key: IVHANEJBEPDMDR-UHFFFAOYSA-N
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Description

1-(Cyclohexylmethyl)-3,5-dimethyl-1H-pyrazol-4-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom at position 1 and two methyl groups at positions 3 and 5 of the pyrazole ring. The hydroxyl group is located at position 4. This structural arrangement imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(Cyclohexylmethyl)-3,5-dimethyl-1H-pyrazol-4-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylmethyl hydrazine with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the desired pyrazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Cyclohexylmethyl)-3,5-dimethyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups at positions 3 and 5 can undergo electrophilic substitution reactions with halogens or other electrophiles under appropriate conditions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Cyclohexylmethyl)-3,5-dimethyl-1H-pyrazol-4-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylmethyl)-3,5-dimethyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

1-(Cyclohexylmethyl)-3,5-dimethyl-1H-pyrazol-4-ol can be compared with other similar compounds, such as:

    1-(Cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole: Lacks the hydroxyl group at position 4, resulting in different chemical reactivity and biological activity.

    3,5-Dimethyl-1H-pyrazol-4-ol: Lacks the cyclohexylmethyl group, affecting its solubility and interaction with biological targets.

    1-(Cyclohexylmethyl)-1H-pyrazol-4-ol: Lacks the methyl groups at positions 3 and 5, influencing its chemical stability and reactivity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(cyclohexylmethyl)-3,5-dimethylpyrazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-9-12(15)10(2)14(13-9)8-11-6-4-3-5-7-11/h11,15H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHANEJBEPDMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2CCCCC2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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